molecular formula C21H25NO5S B3113706 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)- CAS No. 197460-26-7

1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-

Cat. No.: B3113706
CAS No.: 197460-26-7
M. Wt: 403.5 g/mol
InChI Key: HVQXQXAFZNTWRY-KRWDZBQOSA-N
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Description

This compound (CAS: 197460-26-7) is a chiral indole derivative featuring a 2,3-dihydroindole core with a p-toluenesulfonyloxy (tosyloxy) methyl substituent at the 2-position and a tert-butyl ester group at the 1-carboxylic acid position. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis . The tosyloxy group enhances electrophilicity, making it a reactive handle for further functionalization, while the tert-butyl ester provides steric protection for the carboxylic acid moiety during synthetic steps.

Properties

IUPAC Name

tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-15-9-11-18(12-10-15)28(24,25)26-14-17-13-16-7-5-6-8-19(16)22(17)20(23)27-21(2,3)4/h5-12,17H,13-14H2,1-4H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXQXAFZNTWRY-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3=CC=CC=C3N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CC3=CC=CC=C3N2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)- is a member of the indole derivatives family, which are recognized for their diverse biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C16H21NO4S
  • Molecular Weight : 335.41 g/mol
  • IUPAC Name : (2S)-2-(2-hydroxy-3H-indol-3-yl)acetic acid 1,1-dimethylethyl ester
  • CAS Number : Not specifically listed but falls under indole derivatives.

Biological Activity Overview

Indole derivatives have been extensively studied for their pharmacological properties. The specific compound in focus exhibits several biological activities:

1. Neuroprotective Effects

Research indicates that indole derivatives can act as activators of the Nurr1 receptor, which plays a crucial role in the development and maintenance of dopaminergic neurons. This activity suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

2. Antitumor Activity

Indoles have shown promise in anticancer research. For instance, compounds with an indole structure have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.

3. Antimicrobial Properties

Some studies have indicated that indole derivatives possess antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt microbial membranes or inhibit essential microbial enzymes .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Nurr1 Activation : By activating the Nurr1 receptor, the compound may enhance dopaminergic neuron survival and function.
  • Cell Cycle Modulation : Indole derivatives often interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Some indoles exhibit antioxidant properties that may protect cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Study on Nurr1 Activation Demonstrated that indole derivatives can activate Nurr1 and promote neuroprotection in cellular models.
Anticancer Activity Research Found that indole compounds induce apoptosis in various cancer cell lines via mitochondrial pathways.
Antimicrobial Activity Assessment Showed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Substituents Molecular Weight Key Features
Target Compound 197460-26-7 2-(p-toluenesulfonyloxy)methyl, tert-butyl ester, (2S)-configuration Not explicitly provided (estimated ~400–450 g/mol) Chiral center, tosyl-protected alcohol for nucleophilic substitution .
(+/-)-2,3-Dihydro-6-methoxy-3-(((methylsulfonyl)oxy)methyl)-1H-indole-1-carboxylic acid 1,1-dimethylethyl ester 127943-74-2 6-methoxy, methylsulfonyloxy methyl, racemic mixture ~380 g/mol Methoxy group enhances lipophilicity; methylsulfonyl is less bulky than tosyl .
1H-Indole-1-carboxylic acid, 2-ethyl-3-(hydroxymethyl)-,1,1-dimethylethyl ester 873657-08-0 2-ethyl, 3-hydroxymethyl 275.34 g/mol Hydroxymethyl group enables hydrogen bonding; lacks sulfonate reactivity .
1H-Indole-1-carboxylic acid, 5-(4-isoquinolinyl)-, 1,1-dimethylethyl ester Not provided 5-isoquinolinyl substituent 344.41 g/mol Isoquinolinyl group introduces aromatic stacking potential .

Key Structural and Functional Differences

  • Reactivity : The target compound’s tosyloxy group (p-toluenesulfonyl) is more reactive toward nucleophilic substitution compared to methylsulfonyl in CAS 127943-74-2, enabling diverse derivatization pathways .
  • Stereochemistry : The (2S)-configuration distinguishes it from racemic analogues, which may exhibit divergent biological activities or metabolic stability .
  • Functional Groups : Unlike the hydroxymethyl group in CAS 873657-08-0, the tosyloxy group lacks hydrogen-bonding capacity but offers superior leaving-group properties for synthetic chemistry .

NMR Spectral Comparisons

As demonstrated in , NMR analysis of indole derivatives reveals critical structural insights. For the target compound:

  • Region A (positions 39–44) : Chemical shifts here are influenced by the tosyloxy group’s electron-withdrawing effects, distinct from methoxy or hydroxymethyl substituents in analogues.
  • Region B (positions 29–36) : The tert-butyl ester’s steric bulk may upfield-shift adjacent protons compared to smaller esters (e.g., methyl esters) .

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (), the target compound shows moderate similarity (~0.6–0.7) to other indole esters. Lower similarity (~0.4–0.5) is observed with non-sulfonated derivatives like CAS 873657-08-0, highlighting the critical role of the tosyl group in defining its chemical space .

Research Implications

The structural and functional uniqueness of the target compound positions it as a versatile intermediate in drug discovery. Its chiral center and reactive tosyl group enable enantioselective synthesis of kinase inhibitors or protease modulators. Comparative studies with analogues suggest that sulfonate-based indoles exhibit enhanced metabolic stability over hydroxymethyl derivatives, making them preferable for in vivo applications .

Q & A

Q. What are the optimal conditions for synthesizing the tert-butyl ester group in (2S)-configured indole derivatives?

The tert-butyl ester group can be synthesized via acid-catalyzed esterification. A recommended method involves refluxing the carboxylic acid precursor with tert-butanol in acetic acid using sodium acetate as a catalyst. For example, analogous indole-2-carboxylic acid derivatives were synthesized by refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate (1.0 equiv) in acetic acid for 2.5–3 hours, yielding crystalline products after recrystallization . Adjustments to reaction time (2–5 hours) and stoichiometry (1.1–1.2 equiv of tert-butanol) may optimize yield.

Q. How can researchers purify this compound given its solubility profile?

Purification often involves recrystallization from polar aprotic solvents. For structurally similar indole esters, a mixture of dimethylformamide (DMF) and acetic acid (1:1 v/v) effectively recrystallizes the product, removing unreacted starting materials and byproducts . Column chromatography with silica gel and ethyl acetate/hexane gradients (10–30% ethyl acetate) is also viable, as demonstrated for methyl esters of indole derivatives .

Q. What spectroscopic techniques are critical for characterizing the sulfonyloxy methyl moiety?

Key techniques include:

  • ¹H NMR : The sulfonyloxy methyl group (–CH₂–O–SO₂–C₆H₄–CH₃) typically shows distinct singlet peaks for the methylene (–CH₂–) at δ 4.5–5.0 ppm and aromatic protons (4-methylphenyl) at δ 7.3–7.8 ppm .
  • FT-IR : Strong absorbance bands for the sulfonate group (S=O) appear at 1170–1190 cm⁻¹ and 1360–1380 cm⁻¹ .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ expected at m/z ~475–485 for this compound).

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when introducing the sulfonyloxy methyl group under varying catalytic conditions?

Contradictions often arise from competing side reactions (e.g., hydrolysis of the sulfonate ester). To mitigate this:

  • Use anhydrous solvents (e.g., dry DCM or THF) and inert atmospheres (N₂/Ar) to prevent moisture ingress .
  • Optimize catalyst loading (e.g., 0.1–0.5 equiv of DMAP) to accelerate sulfonylation without promoting degradation .
  • Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) or in-situ IR to halt the reaction at peak yield .

Q. What analytical methods confirm the stereochemical integrity of the (2S)-configuration?

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase; retention times for (2S) vs. (2R) enantiomers differ by 1.5–2 minutes .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof, as demonstrated for methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate derivatives .
  • Optical Rotation : Compare observed [α]D²⁵ values with literature data for related (2S)-configured indole esters (e.g., [α]D²⁵ = +15° to +25° in chloroform) .

Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?

The tert-butyl ester acts as a protective group, enhancing stability:

  • Acidic Conditions : Stable below pH 3 (e.g., 0.1 M HCl), but hydrolyzes in concentrated H₂SO₄ or TFA .
  • Basic Conditions : Susceptible to saponification above pH 10 (e.g., 1 M NaOH), requiring neutral pH during storage .
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

Methodological Notes

  • Contradiction Analysis : If NMR signals for the tert-butyl group (δ 1.2–1.4 ppm) are obscured, use DEPT-135 or HSQC to resolve overlapping peaks .
  • Scale-Up Considerations : For gram-scale synthesis, replace acetic acid with refluxing toluene to improve solubility and facilitate cooling crystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-

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